molecular formula C22H16N6O2S B2484978 4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide CAS No. 1114600-19-9

4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2484978
CAS RN: 1114600-19-9
M. Wt: 428.47
InChI Key: LPUFPDFCKACSBV-UHFFFAOYSA-N
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Description

4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C22H16N6O2S and its molecular weight is 428.47. The purity is usually 95%.
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Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound “4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide”:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. Its unique structure allows it to interact with cancer cell DNA, leading to apoptosis (programmed cell death) and inhibiting tumor growth .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth and survival .

Anti-inflammatory Applications

Research has indicated that this compound can act as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and mediators, which are involved in chronic inflammatory diseases. This makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease .

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has been found to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases .

Antioxidant Properties

The compound has demonstrated strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress. This is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including those involved in metabolic disorders. By inhibiting specific enzymes, it can regulate metabolic pathways and has potential applications in treating conditions like diabetes and obesity .

Photodynamic Therapy

In photodynamic therapy, this compound can be used as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful in treating localized infections and certain types of cancer .

Drug Delivery Systems

The compound’s structure allows it to be used in drug delivery systems. It can be conjugated with other therapeutic agents to enhance their delivery and efficacy. This application is crucial in developing targeted therapies with reduced side effects .

These applications highlight the versatility and potential of “4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)-N-[(pyridin-2-yl)methyl]benzamide” in various fields of scientific research.

Green synthesis and characterisation of novel [1,3,4]thiadiazolo/benzo[4,5]thiazolo[3,2-a]pyrimidines One-pot synthesis of 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives

properties

IUPAC Name

4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N6O2S/c29-19(24-13-16-5-3-4-12-23-16)14-8-10-15(11-9-14)25-21-27-28-20(30)17-6-1-2-7-18(17)26-22(28)31-21/h1-12H,13H2,(H,24,29)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUFPDFCKACSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC=C(C=C4)C(=O)NCC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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